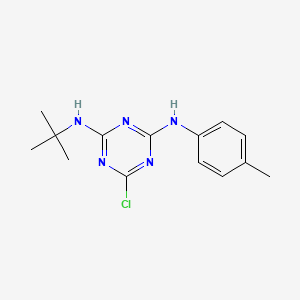
N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(Tert-Butyl)-6-Chloro-N4-(p-Tolyl)-1,3,5-Triazine-2,4-Diamine, or NTCPTD, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic amine, meaning it contains a ring of nitrogen atoms, and is an important precursor for a variety of compounds. NTCPTD has been used in a number of different fields, ranging from organic synthesis to drug development. It is a versatile compound that can be used to synthesize a variety of other compounds, including drugs and other organic molecules.
科学的研究の応用
Mobility and Degradation Pathways
Terbuthylazine, a related compound to N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, has been studied for its degradation pathways in agricultural soils. Research conducted by Guzzella, Rullo, Pozzoni, and Giuliano (2003) using lysimeters on a field scale revealed that its transformation products, derived from dealkylation and hydroxylation reactions, pose a risk of aquifer contamination (Guzzella et al., 2003).
Electrochemical Reduction
Brown (2018) conducted a study on the electrochemical reduction of terbuthylazine under acidic conditions. This work provides insights into the reduction pathways of chloro-s-triazine herbicides, suggesting a 4-electron reduction process involving elimination of the chloro group and reduction of the s-triazine ring (Brown, 2018).
Computational Chemistry Study
The hydrolysis of atrazine and related 2-chloro-s-triazines was explored by Sawunyama and Bailey (2002) using computational chemistry. Their findings indicate that hydrolysis trends for these compounds are not significantly affected by side-chain amine-nitrogen alkyl substituents (Sawunyama & Bailey, 2002).
Antiphoto-Oxidative Stability Effects
Xue-chuan (2003) studied the antiphoto-oxidative stability effects of a compound synthesized from alkylated piperidineamine and cyanuric chloride, related to the chemical structure of interest. The blend exhibited excellent antiphoto-oxidative performance (Xue-chuan, 2003).
Crystal Packing and Hydrogen Bonds
Yi-Ping Jiang et al. (2007) investigated a related compound, focusing on its crystal packing and hydrogen bonding properties. Their findings provide insights into the structural characteristics of similar triazine derivatives (Yi‐Ping Jiang et al., 2007).
Dopamine Polymerization
A study by Oliveira et al. (2016) described the catecholase-like catalytic activity and dopamine polymerization using a dinuclear complex containing a triazine-based ligand. This research opens pathways for understanding the biochemical interactions involving triazine derivatives (Oliveira et al., 2016).
Degradation Pathways in Constructed Wetlands
Gikas et al. (2012) developed a method to study the degradation pathways of terbuthylazine in constructed wetlands. Their findings contribute to the understanding of environmental impacts of triazine herbicides (Gikas et al., 2012).
Excited States of sym-Triazine-Based Herbicides
Oliva et al. (2005) conducted a computational and luminescence study on the low-lying excited states of sym-triazines. The findings from this study provide valuable information on the photophysical properties of triazine herbicides (Oliva et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c1-9-5-7-10(8-6-9)16-12-17-11(15)18-13(19-12)20-14(2,3)4/h5-8H,1-4H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDVOOEMHTAPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354674 |
Source


|
| Record name | STK064997 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
299929-72-9 |
Source


|
| Record name | STK064997 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
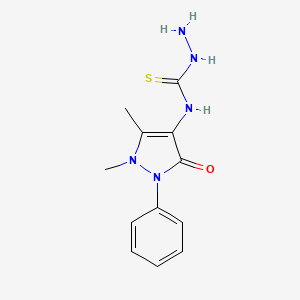

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)

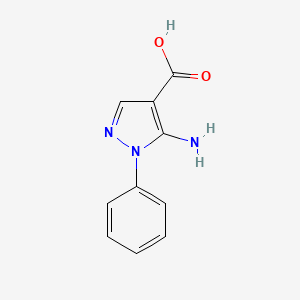
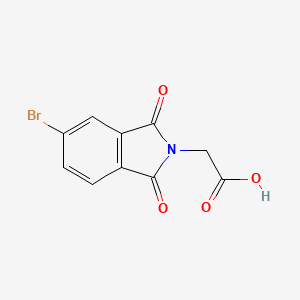
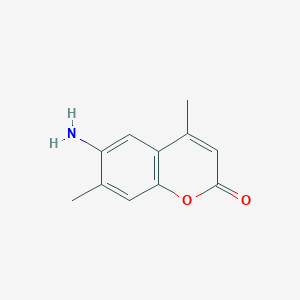
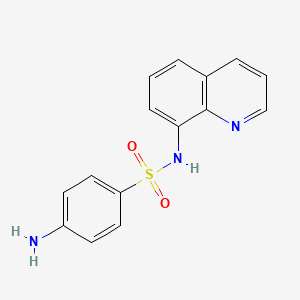
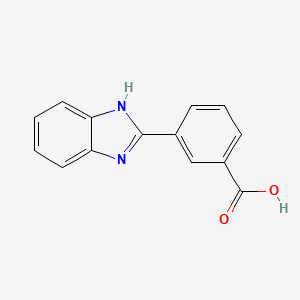


![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
